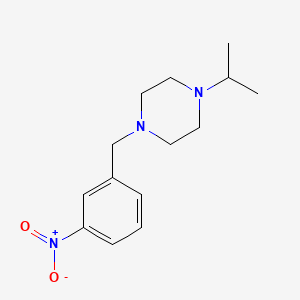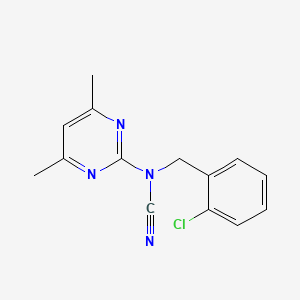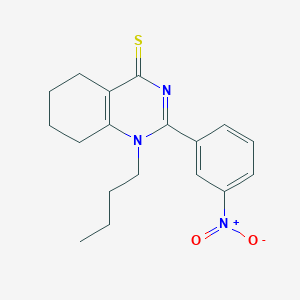
1-Isopropyl-4-(3-nitrobenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-4-(3-nitrobenzyl)piperazine (INBP) is a chemical compound that is widely used in scientific research due to its unique properties. This compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities. INBP is a potent inhibitor of the dopamine transporter (DAT) and has been shown to have potential therapeutic effects in various neurological disorders, including Parkinson's disease and drug addiction.
Mechanism of Action
The mechanism of action of 1-Isopropyl-4-(3-nitrobenzyl)piperazine involves the inhibition of the DAT, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the DAT, 1-Isopropyl-4-(3-nitrobenzyl)piperazine increases the levels of dopamine in the brain, which can have therapeutic effects in neurological disorders. 1-Isopropyl-4-(3-nitrobenzyl)piperazine has also been shown to have affinity for other neurotransmitter transporters, including the serotonin transporter (SERT) and the norepinephrine transporter (NET).
Biochemical and Physiological Effects
1-Isopropyl-4-(3-nitrobenzyl)piperazine has been shown to have potent effects on the dopaminergic system in the brain. By inhibiting the DAT, 1-Isopropyl-4-(3-nitrobenzyl)piperazine increases the levels of dopamine in the brain, which can have both therapeutic and adverse effects. 1-Isopropyl-4-(3-nitrobenzyl)piperazine has also been shown to have effects on other neurotransmitter systems, including the serotonergic and noradrenergic systems.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-Isopropyl-4-(3-nitrobenzyl)piperazine in lab experiments is its potent inhibitory effect on the DAT, which can be used to study the role of dopamine in various neurological disorders. However, one of the limitations of using 1-Isopropyl-4-(3-nitrobenzyl)piperazine is its potential toxicity, which can limit its use in some experiments.
Future Directions
There are several future directions for the study of 1-Isopropyl-4-(3-nitrobenzyl)piperazine. One of the major areas of research is the development of more potent and selective inhibitors of the DAT, which can have therapeutic effects in neurological disorders. Another area of research is the study of the effects of 1-Isopropyl-4-(3-nitrobenzyl)piperazine on other neurotransmitter systems, including the serotonergic and noradrenergic systems. Additionally, the development of new methods for the synthesis and purification of 1-Isopropyl-4-(3-nitrobenzyl)piperazine can further enhance its potential applications in scientific research.
Synthesis Methods
The synthesis of 1-Isopropyl-4-(3-nitrobenzyl)piperazine involves the reaction of 1-isopropylpiperazine with 3-nitrobenzyl chloride in the presence of a base catalyst. The reaction proceeds through nucleophilic substitution of the chloride group by the piperazine nitrogen, followed by reduction of the nitro group to an amino group. The final product is obtained by purification through column chromatography.
Scientific Research Applications
1-Isopropyl-4-(3-nitrobenzyl)piperazine has been extensively studied for its potential therapeutic effects in neurological disorders. One of the major applications of 1-Isopropyl-4-(3-nitrobenzyl)piperazine is in the treatment of Parkinson's disease, where it acts as a potent inhibitor of the DAT and increases the levels of dopamine in the brain. 1-Isopropyl-4-(3-nitrobenzyl)piperazine has also been shown to have potential therapeutic effects in drug addiction by reducing the rewarding effects of drugs of abuse.
properties
IUPAC Name |
1-[(3-nitrophenyl)methyl]-4-propan-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-12(2)16-8-6-15(7-9-16)11-13-4-3-5-14(10-13)17(18)19/h3-5,10,12H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWJZUOFTGCKEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-4-(3-nitrobenzyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-((4-((2-(dimethylamino)ethyl)(6-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B3019328.png)

![(Z)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B3019330.png)



![tert-butyl N-[1-(hydrazinecarbonyl)ethyl]carbamate](/img/structure/B3019335.png)
![2-Ethylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B3019337.png)
![Methyl 3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methylsulfamoyl]thiophene-2-carboxylate](/img/structure/B3019338.png)



![3,6-dichloro-N-[4-[methoxy(methyl)sulfamoyl]phenyl]pyridine-2-carboxamide](/img/structure/B3019348.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B3019351.png)